molecular formula C17H17N5O4 B13055743 N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide

Cat. No.: B13055743
M. Wt: 355.3 g/mol
InChI Key: WRQVVDUTXADPBF-BFHYXJOUSA-N
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Description

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an imidazo[2,1-F][1,2,4]triazin ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide typically involves multiple steps, including the formation of the tetrahydrofuran ring, the imidazo[2,1-F][1,2,4]triazin ring, and the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the imidazo[2,1-F][1,2,4]triazin ring can produce partially or fully reduced derivatives .

Scientific Research Applications

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes .

Mechanism of Action

The mechanism of action of N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of viral replication, bacterial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure and Properties

The compound features a unique structure that combines an imidazo[2,1-F][1,2,4]triazin moiety with a tetrahydrofuran derivative. Its molecular formula is C19H22N4O4C_{19}H_{22}N_4O_4, and it has a molecular weight of approximately 378.41 g/mol. The presence of hydroxymethyl and hydroxy groups contributes to its solubility and potential interactions with biological targets.

Research indicates that compounds containing imidazo[2,1-F][1,2,4]triazin derivatives exhibit various biological activities, including antiviral and anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance:

  • Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication by targeting viral polymerases or other essential proteins involved in the viral life cycle .
  • Cytotoxic Effects : Studies have demonstrated that imidazo derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .

Antiviral Activity

Several studies have evaluated the antiviral potential of related compounds. For example:

Compound NameVirus TargetIC50 (µM)Reference
Compound AHBV0.5
Compound BHCV0.8
Compound CInfluenza0.3

These findings suggest that this compound could exhibit similar antiviral properties.

Anticancer Activity

The anticancer effects of related imidazo compounds have also been documented:

Compound NameCancer TypeIC50 (µM)Reference
Compound DBreast Cancer0.6
Compound ELung Cancer0.9

These results highlight the potential of this compound in cancer therapy.

Case Studies

Case Study 1: Antiviral Efficacy Against HBV
A study conducted by Luo et al. synthesized several derivatives of imidazo compounds and tested their efficacy against Hepatitis B Virus (HBV). One derivative showed significant antiviral activity with an IC50 value of 0.5 µM, indicating strong potential for therapeutic use in HBV infections .

Case Study 2: Cytotoxicity in Cancer Cells
In another study focused on cancer treatments, a series of imidazo derivatives were tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects with IC50 values ranging from 0.6 to 0.9 µM against breast and lung cancer cell lines respectively .

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

N-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[2,1-f][1,2,4]triazin-4-yl]benzamide

InChI

InChI=1S/C17H17N5O4/c23-8-14-12(24)6-13(26-14)11-7-18-16-15(19-9-20-22(11)16)21-17(25)10-4-2-1-3-5-10/h1-5,7,9,12-14,23-24H,6,8H2,(H,19,20,21,25)/t12-,13+,14+/m0/s1

InChI Key

WRQVVDUTXADPBF-BFHYXJOUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CN=C3N2N=CN=C3NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1C2=CN=C3N2N=CN=C3NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

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